Cas no 288580-30-3 (1-(2-azidoethyl)-2-(trifluoromethyl)benzene)
1-(2-azidoethyl)-2-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-azidoethyl)-2-(trifluoromethyl)benzene
- 2-(Trifluoromethyl)phenethyl azide
- CHEMBL3236166
- EN300-1937517
- 288580-30-3
- UXITUOSCJRXCBS-UHFFFAOYSA-N
-
- Inchi: 1S/C9H8F3N3/c10-9(11,12)8-4-2-1-3-7(8)5-6-14-15-13/h1-4H,5-6H2
- InChI Key: UXITUOSCJRXCBS-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1CCN=[N+]=[N-])(F)F
Computed Properties
- Exact Mass: 215.06703175g/mol
- Monoisotopic Mass: 215.06703175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 14.4Ų
1-(2-azidoethyl)-2-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1937517-0.05g |
1-(2-azidoethyl)-2-(trifluoromethyl)benzene |
288580-30-3 | 0.05g |
$528.0 | 2023-09-17 | ||
| Enamine | EN300-1937517-0.1g |
1-(2-azidoethyl)-2-(trifluoromethyl)benzene |
288580-30-3 | 0.1g |
$553.0 | 2023-09-17 | ||
| Enamine | EN300-1937517-0.25g |
1-(2-azidoethyl)-2-(trifluoromethyl)benzene |
288580-30-3 | 0.25g |
$579.0 | 2023-09-17 | ||
| Enamine | EN300-1937517-0.5g |
1-(2-azidoethyl)-2-(trifluoromethyl)benzene |
288580-30-3 | 0.5g |
$603.0 | 2023-09-17 | ||
| Enamine | EN300-1937517-1.0g |
1-(2-azidoethyl)-2-(trifluoromethyl)benzene |
288580-30-3 | 1g |
$728.0 | 2023-05-31 | ||
| Enamine | EN300-1937517-2.5g |
1-(2-azidoethyl)-2-(trifluoromethyl)benzene |
288580-30-3 | 2.5g |
$1230.0 | 2023-09-17 | ||
| Enamine | EN300-1937517-5.0g |
1-(2-azidoethyl)-2-(trifluoromethyl)benzene |
288580-30-3 | 5g |
$2110.0 | 2023-05-31 | ||
| Enamine | EN300-1937517-10.0g |
1-(2-azidoethyl)-2-(trifluoromethyl)benzene |
288580-30-3 | 10g |
$3131.0 | 2023-05-31 | ||
| Enamine | EN300-1937517-1g |
1-(2-azidoethyl)-2-(trifluoromethyl)benzene |
288580-30-3 | 1g |
$628.0 | 2023-09-17 | ||
| Enamine | EN300-1937517-5g |
1-(2-azidoethyl)-2-(trifluoromethyl)benzene |
288580-30-3 | 5g |
$1821.0 | 2023-09-17 |
1-(2-azidoethyl)-2-(trifluoromethyl)benzene Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 1-(2-azidoethyl)-2-(trifluoromethyl)benzene
1-(2-Azidoethyl)-2-(Trifluoromethyl)Benzene: A Comprehensive Overview
1-(2-Azidoethyl)-2-(Trifluoromethyl)Benzene, also known by its CAS number 288580-30-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an azide group (-N3) with a trifluoromethyl group (-CF3) on a benzene ring. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.
The synthesis of 1-(2-Azidoethyl)-2-(Trifluoromethyl)Benzene typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of an appropriate benzene derivative with an azide group. The trifluoromethyl group can be introduced via electrophilic substitution or through directed metallation techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production processes.
Azide groups are known for their reactivity in click chemistry, particularly in the formation of carbon-nitrogen bonds. This property makes 1-(2-Azidoethyl)-2-(Trifluoromethyl)Benzene a promising candidate for applications in drug delivery systems and polymer synthesis. The trifluoromethyl group, on the other hand, contributes to the molecule's stability and lipophilicity, enhancing its potential in pharmaceuticals and agrochemicals.
In terms of applications, this compound has shown promise in the development of novel materials with tailored properties. For instance, researchers have explored its use in creating stimuli-responsive polymers, where the azide group serves as a reactive site for cross-linking or functionalization. Additionally, the trifluoromethyl group's electron-withdrawing effect can be exploited in designing sensors and electronic devices.
The chemical stability of 1-(2-Azidoethyl)-2-(Trifluoromethyl)Benzene has been extensively studied under various conditions. Recent studies indicate that the compound exhibits excellent thermal stability up to 150°C and is resistant to hydrolysis under mild acidic or basic conditions. These properties make it suitable for use in high-temperature industrial processes and long-term storage applications.
In terms of environmental impact, the degradation pathways of this compound have been investigated to ensure its safe disposal and minimize ecological risks. Research findings suggest that it undergoes biodegradation under aerobic conditions, with microbial activity playing a key role in breaking down the azide and trifluoromethyl groups into innocuous byproducts.
The integration of computational chemistry tools has significantly advanced our understanding of this compound's electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into the molecular orbitals responsible for its reactivity, guiding experimentalists in optimizing synthetic routes and predicting potential applications.
In conclusion, 1-(2-Azidoethyl)-2-(Trifluoromethyl)Benzene, CAS number 288580-30-3, stands as a versatile molecule with diverse applications across multiple disciplines. Its unique combination of functional groups, coupled with advancements in synthetic methodologies and computational modeling, positions it as a key player in future innovations within organic chemistry and materials science.
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